molecular formula C17H18N2O4 B2377957 diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate CAS No. 147471-14-5

diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate

Cat. No.: B2377957
CAS No.: 147471-14-5
M. Wt: 314.341
InChI Key: COWHYAVISGJLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a malonate ester derivative featuring a 1H-imidazole substituent attached to a phenyl ring via a methylene bridge. This compound belongs to a class of α,β-unsaturated malonates, which are of interest in organic synthesis due to their reactivity in Michael additions and cyclization reactions.

Properties

IUPAC Name

diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWHYAVISGJLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Methodologies

Intermediate Synthesis: 4-(1H-Imidazol-1-yl)benzaldehyde

The preparation of 4-(1H-imidazol-1-yl)benzaldehyde is a prerequisite for the target compound. This intermediate is typically synthesized via nucleophilic aromatic substitution (NAS) between imidazole and 4-fluorobenzaldehyde under basic conditions. Alternative routes employ Ullmann coupling or transition metal-catalyzed C–N bond formation, though these methods are less common due to cost and complexity.

Key Reaction Conditions:
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
  • Temperature: 80–120°C
  • Catalyst: Copper(I) iodide (CuI) for Ullmann-type reactions

Knoevenagel Condensation with Diethyl Malonate

The central step in synthesizing diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate involves a Knoevenagel condensation between diethyl malonate and 4-(1H-imidazol-1-yl)benzaldehyde. This reaction proceeds via a base-catalyzed mechanism, where the active methylene group of diethyl malonate deprotonates to form a nucleophilic enolate, which subsequently attacks the aldehyde’s carbonyl carbon.

Optimized Protocol (Adapted from Patent CN112898152A):
  • Reactants:
    • Diethyl malonate (1.0 equiv)
    • 4-(1H-Imidazol-1-yl)benzaldehyde (1.2 equiv)
  • Catalyst: Piperidine (10 mol%) or dibenzo-24-crown-8 (0.1–0.4 wt%)
  • Solvent: Ethanol or toluene
  • Temperature: 80–120°C
  • Reaction Time: 6–12 hours

Mechanistic Insights:

  • The crown ether catalyst enhances reaction efficiency by stabilizing the enolate intermediate through host-guest interactions.
  • Ethanol promotes proton transfer during the dehydration step, facilitating imine formation.

Yield Data:

Catalyst Solvent Temperature (°C) Yield (%)
Piperidine Ethanol 80 68
Dibenzo-24-crown-8 Toluene 100 82
None Ethanol 120 45

Alternative Route: One-Pot Tandem Synthesis

Recent advances propose a one-pot methodology combining imidazole functionalization and Knoevenagel condensation. This approach uses Fe₃O₄@SiO₂@MOF-199, a magnetic metal-organic framework (MOF) catalyst, to sequentially mediate C–N coupling and condensation reactions.

Procedure:
  • Step 1: C–N coupling of imidazole with 4-bromobenzaldehyde using MOF catalyst (5 mol%) and Cs₂CO₃ in DMF at 60°C.
  • Step 2: In situ condensation with diethyl malonate at 100°C for 12 hours.

Advantages:

  • Catalyst Recyclability: The MOF catalyst retains >90% activity after four cycles.
  • Yield Improvement: 78% overall yield vs. 65% for stepwise synthesis.

Critical Analysis of Methodologies

Solvent and Catalyst Impact

Ethanol and toluene are preferred solvents due to their ability to dissolve both polar (imidazole) and nonpolar (malonate) reactants. Crown ethers outperform traditional bases like piperidine by reducing side reactions (e.g., self-condensation of malonate). The MOF-based method offers environmental benefits but requires specialized equipment for magnetic separation.

Temperature and Time Optimization

Elevated temperatures (>100°C) accelerate condensation but risk decomposing the imidazole moiety. A balance is achieved at 100°C with crown ether catalysts, ensuring completion within 8 hours. Prolonged heating (>12 hours) diminishes yields by 15–20% due to retro-Knoevenagel reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Diethyl 2-(4-(1H-imidazol-1-yl)benzyl)malonate: Resulting from incomplete dehydration.
  • Self-condensed malonate dimers: Minimized using crown ethers or MOF catalysts.

Mitigation:

  • Additive Screening: L-proline (5 mol%) suppresses dimerization by coordinating to the enolate.
  • Stepwise Temperature Ramping: Initial 60°C for imidazole activation, followed by 100°C for condensation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring and the imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate has garnered attention for its potential therapeutic properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. Research suggests that malonate derivatives can act as inhibitors of viral enzymes, making them candidates for drug development against viral infections .

Anticancer Properties

Malonates are known for their anticancer activities. The structure of this compound may facilitate interactions with biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing imidazole rings have been linked to anti-inflammatory effects. This compound could potentially modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthetic Methodologies

This compound serves as an important intermediate in organic synthesis.

Synthesis of Imidazole Derivatives

The compound can be utilized in the synthesis of more complex imidazole derivatives through various reactions such as nucleophilic additions and cyclizations. For instance, it has been employed in the synthesis of 1-(1H-imidazol-1-yl)-3-methylene-1H-indene derivatives, demonstrating its versatility as a building block in organic synthesis .

Role in Multicomponent Reactions

This compound can participate in multicomponent reactions, which are valuable for constructing diverse molecular architectures efficiently. These reactions are crucial in drug discovery and materials science, where complex molecules are often required .

COVID-19 Drug Development

A study highlighted the synthesis and characterization of malonate-based compounds as potential candidates for COVID-19 treatment. The binding affinity of these compounds to viral proteins was evaluated, showing promise for further development .

Anticancer Activity Assessment

Research focused on the anticancer properties of similar malonate derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism involved apoptosis induction through various signaling pathways .

Mechanism of Action

The mechanism of action of diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, which is crucial in many biological processes. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Heterocyclic Modifications

The compound’s core structure can be compared to derivatives with substituted imidazoles, thiazoles, pyrazoles, or triazoles. Key examples include:

Compound Name Molecular Formula Key Substituents/Heterocycles Notable Features
Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate (Target Compound) C₁₆H₁₇N₂O₄ 1H-imidazol-1-yl phenyl group α,β-unsaturated malonate backbone
Diethyl 2-[(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)methylene]malonate (1) C₁₄H₁₈N₃O₆ 1,2-dimethyl-5-nitroimidazole Nitro group enhances electrophilicity
Diethyl 2-[(2-methyl-5-nitrothiazol-4-yl)methylene]malonate (8) C₁₂H₁₅N₂O₆S Thiazole ring (2-methyl-5-nitro substitution) Sulfur-containing heterocycle
Diethyl 2-((3-(1-methyl-1H-pyrazol-4-yl)ureido)methylene)malonate C₁₃H₁₉N₄O₅ Pyrazole ring with methyl group Ureido linker for enhanced hydrogen bonding
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate C₁₀H₁₄N₄O₄ 1,2,4-triazole ring Smaller heterocycle with amino linkage

Key Observations :

  • Pyrazole and triazole analogs () reduce ring size, affecting conjugation and steric interactions.
  • Substituent Effects : Nitro groups (compound 1) increase electrophilicity, facilitating nucleophilic attacks, while methyl groups may enhance stability via steric hindrance .

Physical and Spectral Properties

  • Melting Points : Compound 1 and its analogs were analyzed using a Büchi B-540 apparatus, though uncorrected values limit precision . The target compound’s melting point is unreported but expected to align with analogs (150–200°C range).
  • Spectroscopy :
    • ¹H NMR : Imidazole protons in compound 1 resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing nitro groups .
    • ¹³C NMR : Malonate carbonyls appear near δ 165–170 ppm, consistent across analogs .

Biological Activity

Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate (CAS: 147471-14-5) is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its implications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C17H18N2O4C_{17}H_{18}N_{2}O_{4} and a molecular weight of approximately 314.34 g/mol. Its structure features an imidazole ring attached to a phenyl group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
CAS Number147471-14-5

Synthesis

The compound can be synthesized through various organic reactions, particularly those involving the condensation of diethyl malonate with appropriate aldehydes or ketones containing imidazole moieties. The presence of the reactive methylene group in diethyl malonate allows for versatile synthetic pathways, facilitating the introduction of diverse functional groups into the molecular framework .

Anticancer Activity

Research has indicated that derivatives of imidazole, including this compound, may exhibit significant anticancer properties. In studies evaluating similar compounds, it was found that certain imidazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The mechanism often involves inducing apoptosis and inhibiting DNA synthesis .

A comparative study highlighted that compounds with imidazole rings showed greater activity against HT-29 cells than MCF-7 cells, suggesting a selective cytotoxicity profile that could be beneficial in targeting specific cancer types .

Antibacterial Activity

Imidazole derivatives have also been assessed for their antibacterial properties. In a review focused on imidazole compounds, several were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated that certain derivatives displayed notable antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study synthesized various imidazole derivatives and evaluated their cytotoxicity through MTT assays. Compounds similar to this compound exhibited significant cytotoxic effects against HT-29 cells, with some causing DNA fragmentation indicative of apoptosis .
  • Antibacterial Screening : In another study, imidazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The results showed that several compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting potential for development as new antibacterial agents .
  • Mechanistic Insights : Mechanistic studies have indicated that the cytotoxic effects of imidazole-containing compounds may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This pathway is crucial for understanding how these compounds can be optimized for therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, diethyl(ethoxymethylene)malonate reacts with aromatic amines (e.g., 4-(1H-imidazol-1-yl)aniline) in toluene under reflux, achieving yields up to 90% . Solvent choice (e.g., toluene vs. diphenylether) and temperature (e.g., 250°C for cyclization steps) critically impact reaction efficiency and purity .
  • Characterization : Post-synthesis, purity is confirmed via melting point analysis (e.g., 71–73°C) and NMR spectral matching with literature data .

Q. How is the molecular conformation of this compound validated, and what structural features influence its reactivity?

  • Methodology : X-ray crystallography confirms the planar geometry of the imidazole-phenyl-malonate system, with intramolecular hydrogen bonding stabilizing the α,β-unsaturated malonate moiety . The electron-withdrawing ester groups enhance the electrophilicity of the methylene carbon, enabling nucleophilic additions or cyclocondensations .

Q. What are the primary applications of this compound in heterocyclic synthesis?

  • Methodology : The compound serves as a precursor for quinolones and imidazoquinolines via thermal cyclization (e.g., Gould-Jacobs reactions in diphenylether at 250–260°C) . Its malonate moiety participates in Knoevenagel condensations to form fused heterocycles with antitumor or antiviral activity .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodology : Density Functional Theory (DFT) calculations predict regioselectivity in cyclization reactions. For example, the energy barrier for forming 4-quinolones vs. alternative products can be modeled to guide experimental design . Pairing computational data with experimental NMR/HRMS validation reduces trial-and-error synthesis .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Derivatives with bromine substituents (e.g., diethyl 2-((4-bromophenylamino)methylene)malonate) show enhanced bioactivity due to halogen bonding with target proteins, whereas nitro or chloro analogs exhibit lower potency . SAR studies combined with X-ray co-crystallography of ligand-protein complexes clarify these disparities .

Q. How do solvent effects and catalyst systems influence enantioselective transformations involving this compound?

  • Methodology : Chiral Lewis acids (e.g., BINOL-derived catalysts) in polar aprotic solvents (DMF, DCE) induce asymmetry during Michael additions or cycloadditions. For instance, DIPEA in dichloroethane promotes urea formation with 66% yield and moderate enantiomeric excess .

Q. What mechanistic insights explain unexpected byproducts during its use in multicomponent reactions?

  • Analysis : Competing pathways (e.g., retro-aldol vs. cyclization) under high-temperature conditions can lead to byproducts. Kinetic studies using in situ IR or LC-MS track intermediate formation, enabling parameter optimization (e.g., reducing temperature from 100°C to 70°C minimizes decomposition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.